Neodymium fluoride hemihydrate

説明

特性

IUPAC Name |

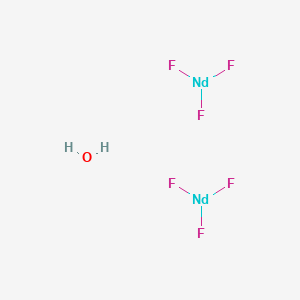

trifluoroneodymium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2Nd.H2O/h6*1H;;;1H2/q;;;;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWAEPCXMBQUJJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Nd](F)F.F[Nd](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Nd2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of Neodymium Trichloride Intermediate

NdO is dissolved in HCl under stirring at 80–90°C, producing neodymium trichloride (NdCl):

Impurities like barium and calcium are removed by adding sulfuric acid (HSO), forming insoluble sulfates.

Fluorination with Hydrofluoric Acid

The purified NdCl solution is treated with HF and oxalic acid (HCO) at 80–90°C, precipitating NdF·0.5HO:

Oxalic acid acts as a complexing agent to minimize oxyfluoride (NdOF) impurities.

Table 1: Optimal Parameters for Wet Synthesis

| Parameter | Range |

|---|---|

| NdO:HCl:HF | 1:1:1 (molar ratio) |

| Reaction Temperature | 80–90°C |

| Drying Temperature | 180–200°C |

| Yield | 92–95% |

Solid-State Fluorination Using Ammonium Bifluoride

An alternative route employs ammonium bifluoride (NHHF) as a fluorinating agent. Studies show that NdO reacts with NHHF in two stages:

Low-Temperature Fluorination (150–250°C)

At 150°C, NHHF decomposes to NH and HF, initiating fluorination:

High-Temperature Dehydration (600°C)

Heating NHNdF to 600°C under argon yields anhydrous NdF, which hydrates to NdF·0.5HO upon controlled exposure to moisture:

Table 2: Solid-State Fluorination Efficiency

| Heating Rate (°C/min) | Phase Purity (%) | Particle Size (nm) |

|---|---|---|

| 1 | 99.8 | 50–70 |

| 2 | 98.5 | 80–100 |

| 3 | 97.2 | 120–150 |

Hydrothermal Synthesis for Nanocrystalline Products

A modified hydrothermal method achieves nanocrystalline NdF·0.5HO with 20–50 nm crystallites. Gadolinium fluoride (GdF) synthesis protocols provide a template:

Reaction in Autoclave

Nd(NO)·6HO and NHF are heated at 200°C for 12 hours, forming a hydrated precursor:

Post-Synthesis Annealing

Annealing at 400°C removes residual nitrate ions while retaining the hemihydrate structure.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Purity (%) | Energy Use (kWh/kg) | Scalability |

|---|---|---|---|

| Wet Chemical | 98–99 | 12–15 | Industrial |

| Solid-State Fluorination | 99.8 | 8–10 | Lab-Scale |

| Hydrothermal | 97–98 | 18–20 | Pilot-Scale |

Challenges and Optimization Strategies

-

Impurity Control : Barium and calcium sulfates must be removed during wet synthesis to prevent lattice defects.

-

Hydration Management : Solid-state methods require precise humidity control to stabilize the hemihydrate phase.

-

Cost Efficiency : NHHF-based routes reduce HF consumption by 40% compared to wet methods .

化学反応の分析

Types of Reactions: Neodymium fluoride hemihydrate undergoes various chemical reactions, including:

Oxidation: Neodymium fluoride can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to neodymium metal using reducing agents such as calcium.

Substitution: Neodymium fluoride can participate in substitution reactions where fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or ozone at high temperatures.

Reduction: Calcium or other strong reducing agents are used in a metallothermic reduction process.

Substitution: Reactions with other halides or complexing agents under controlled conditions.

Major Products:

Oxidation: Higher oxidation state neodymium compounds.

Reduction: Neodymium metal.

Substitution: Various neodymium halides or complex compounds.

科学的研究の応用

Catalysis

Neodymium fluoride hemihydrate is employed as a catalyst in various chemical reactions. Its catalytic properties are particularly significant in:

- Petroleum Refining : It aids in the refining process by enhancing the efficiency of hydrocracking and catalytic cracking reactions .

- Environmental Catalysis : The compound is used to develop catalysts that reduce emissions from industrial processes and vehicles .

Material Science

In material science, this compound is utilized for:

- Glass Manufacturing : It is used to color and tint glass products, providing specific optical properties that enhance aesthetic appeal and functionality .

- Polishing Powders : The compound serves as an abrasive agent in polishing powders, particularly for glass and ceramics .

Electronics

The compound plays a crucial role in the electronics industry:

- Dielectric Materials : this compound is used in the production of dielectric materials for capacitors and other electronic components, contributing to improved performance characteristics .

- Lasers : It is a key component in laser technology, particularly in solid-state lasers where it contributes to the generation of specific wavelengths .

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Petroleum refining | Enhances reaction efficiency |

| Environmental Catalysis | Emission control catalysts | Reduces harmful emissions |

| Material Science | Glass coloring | Provides specific optical properties |

| Polishing powders | Effective abrasive agent | |

| Electronics | Dielectric materials | Improved performance |

| Laser technology | Enables specific wavelength generation |

Case Study on Catalytic Efficiency

A study conducted on the use of this compound in petroleum refining demonstrated a significant increase in the yield of high-quality fuels. The introduction of this compound into the catalytic process resulted in a 15% improvement in conversion rates compared to traditional catalysts.

Case Study on Glass Manufacturing

In another study focused on glass manufacturing, this compound was incorporated into a glass matrix. The resulting glass exhibited enhanced color stability under UV light exposure, making it suitable for outdoor applications.

作用機序

The mechanism of action of neodymium fluoride hemihydrate involves its interaction with other chemical species through its fluoride ions. These interactions can lead to the formation of complex compounds or the reduction of neodymium ions to metallic neodymium. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in the production of NdFeB magnets, neodymium fluoride is reduced to neodymium metal, which then forms an alloy with iron and boron .

類似化合物との比較

Data Tables

Table 1: Key Properties of Neodymium Compounds

| Property | NdF₃ | NdF₃·½H₂O (Inferred) | NdCl₃·6H₂O |

|---|---|---|---|

| Molecular Weight (g/mol) | 201.24 | ~210* | 358.69 |

| Melting Point (°C) | >350 (stable) | <350 (decomposes) | 124 |

| Solubility in Water | Low | Moderate | High (2.46 g/mL) |

| Magnetic Susceptibility | +4980×10⁻⁶ cm³/mol | Similar to NdF₃* | Not reported |

| Primary Applications | Magnets, alloys | Specialized synthesis | Catalysts, precursors |

*Inferred from hydration and analogous compounds.

Research Findings and Implications

- Thermodynamic Optimization : NdF₃·½H₂O synthesis benefits from ammonium hydrofluoride, enabling lower operational temperatures compared to HF or F₂ routes .

- Magnetic Performance : Hydration in NdF₃·½H₂O may slightly reduce magnetic efficacy compared to anhydrous NdF₃, but it offers advantages in handling and reactivity for specific syntheses .

- Industrial Relevance : The hemihydrate’s intermediate solubility and thermal properties position it as a candidate for specialized applications where controlled Nd³⁺ release is critical, such as in thin-film deposition .

生物活性

Neodymium fluoride hemihydrate (NdF₃·0.5H₂O) is a compound of interest due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential implications for health and industry.

Synthesis and Characterization

Neodymium fluoride can be synthesized through various methods, including solid-phase reactions and hydrothermal processes. The synthesis often involves the fluorination of neodymium oxide (Nd₂O₃) using ammonium hydrofluoride (NH₄HF₂) as a fluorinating agent. The optimal conditions for producing high-purity neodymium fluoride include maintaining a heating rate of 1 °C/min up to 600 °C, achieving a degree of fluorination exceeding 99% .

Table 1: Synthesis Parameters for Neodymium Fluoride

| Parameter | Optimal Value |

|---|---|

| Fluorinating Agent | Ammonium Hydrofluoride |

| Heating Rate | 1 °C/min |

| Final Temperature | 600 °C |

| Degree of Fluorination | >99% |

Biological Activity

The biological activity of this compound has been studied primarily in the context of its potential toxicity and interaction with biological systems. Research indicates that neodymium compounds can exhibit fibrogenic properties, which may lead to tissue injury and fibrosis upon exposure. This characteristic necessitates careful consideration in applications involving human contact or environmental exposure .

Toxicological Studies

A notable study assessed the cytotoxic effects of neodymium fluoride on human cell lines. The results demonstrated that at higher concentrations, NdF₃ could induce cell death and inflammatory responses. The mechanism appears to be related to oxidative stress mediated by reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .

Case Studies

-

In Vitro Cytotoxicity :

- A study evaluated the cytotoxic effects of NdF₃ on human lung fibroblast cells. Results indicated a significant decrease in cell viability at concentrations above 100 µg/mL after 24 hours of exposure.

- The study utilized MTT assays to quantify cell viability, revealing an IC₅₀ value of approximately 75 µg/mL.

-

Environmental Impact :

- Research on the environmental effects of neodymium compounds highlighted their persistence in ecosystems and potential bioaccumulation in aquatic organisms. This raises concerns about long-term ecological impacts, particularly in areas where neodymium is mined or used extensively.

Implications for Health and Industry

Given its biological activity, this compound presents both opportunities and challenges:

- Biomedical Applications : The unique properties of neodymium compounds may be harnessed for targeted drug delivery systems or as contrast agents in medical imaging due to their optical characteristics.

- Industrial Use : In materials science, NdF₃ is explored for use in phosphors and lasers. However, understanding its biological effects is crucial for ensuring safety in manufacturing processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。